Bienvenue dans la boutique en ligne BenchChem!

Dehydrodeguelin

antioxidant radical scavenging natural product

Dehydrodeguelin is a distinct rotenoid featuring a C6a-C12a double bond that delivers 3.7-fold greater radical scavenging vs. deguelin (IC50 7.4 μM vs. 27.4 μM). It exhibits selective cytotoxicity—equipotent to deguelin in K5001 cells (IC50 1.2 μM) yet completely inactive in KR158 cells (IC50 >80 μM)—making it an essential probe for NF1 cancer research and functional genomics. Additionally, dehydrodeguelin displays antibacterial activity (S. epidermidis MIC 0.66 mg/mL) and computationally predicted superior binding to S. aureus pyruvate kinase, ideal for antibiotic discovery. Choose dehydrodeguelin for studies requiring a structurally defined, antioxidant-potent rotenoid with unique pharmacological selectivity.

Molecular Formula C23H20O6
Molecular Weight 392.4 g/mol
CAS No. 3466-23-7
Cat. No. B134386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrodeguelin
CAS3466-23-7
Molecular FormulaC23H20O6
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)C
InChIInChI=1S/C23H20O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10H,11H2,1-4H3
InChIKeyNGQVFILFHVPLFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrodeguelin (CAS 3466-23-7): Rotenoid-Class Natural Product with Documented Biological Activity for Targeted Research Applications


Dehydrodeguelin (6a,12a-Dehydrodeguelin) is a naturally occurring rotenoid isolated from plant species including Derris trifoliata, Amorpha fruticosa, and Millettia duchesnei [1]. As a member of the rotenone family of isoflavonoids, this compound is characterized by a cis-fused tetrahydrochromeno[3,4-b]chromene core bearing methoxy substituents and a dehydronated C6a-C12a double bond [2]. The structural distinction of dehydrodeguelin from saturated analogs such as deguelin and rotenone dictates its differential biological profile, including its potency as an antioxidant, antibacterial, and Complex I inhibitor [3].

Dehydrodeguelin (CAS 3466-23-7): Rationale for Targeted Selection Over Broad-Spectrum Rotenoid Analogs


Within the rotenoid family, subtle structural variations—particularly the oxidation state of the C6a-C12a double bond and the presence of methoxy substituents—yield profound differences in biological activity, target specificity, and toxicological profile [1]. Generic substitution with deguelin or rotenone is not supported by empirical evidence. For example, while deguelin demonstrates broad cytotoxicity across multiple cancer cell lines, dehydrodeguelin exhibits selective growth inhibition in specific mutant astrocytoma models [2]. Furthermore, dehydrodeguelin's free radical scavenging capacity is approximately 3.7-fold higher than deguelin, a disparity attributable to the C6a-C12a double bond [3]. Such structure-activity relationships underscore that these rotenoids are not interchangeable; selection must be driven by the specific assay conditions and biological endpoints required.

Quantitative Differentiation of Dehydrodeguelin (CAS 3466-23-7) Against Key Rotenoid Comparators


Antioxidant Activity: 3.7-Fold Higher DPPH Radical Scavenging Potency Relative to Deguelin

In a direct head-to-head comparison, dehydrodeguelin demonstrated significantly greater DPPH radical scavenging activity than deguelin. The introduction of a double bond at C6a-C12a was found to enhance this activity [1].

antioxidant radical scavenging natural product

Selective Growth Inhibition in NF1/Trp53 Mutant Astrocytoma Cells: Differential Activity Compared to Deguelin

Dehydrodeguelin and deguelin were directly compared for growth inhibition in a panel of NF1/Trp53 mutant murine astrocytoma cell lines. While both compounds were equipotent in the K5001 cell line (IC50 = 1.2 μM), dehydrodeguelin displayed a marked lack of activity in the KR158 line (IC50 >80 μM) where deguelin remained active (IC50 = 12.6 μM) [1].

oncology neuro-oncology targeted therapy

Antibacterial Activity Against Staphylococcus epidermidis with Favorable Binding Energy Compared to Ciprofloxacin

In a comprehensive study of Tephrosia vogelii root extracts, dehydrodeguelin demonstrated significant antibacterial activity against S. epidermidis. Crucially, molecular docking revealed a binding energy of -8.1 kcal/mol to S. aureus pyruvate kinase, which is superior to the reference antibiotic ciprofloxacin [1].

antibacterial molecular docking antimicrobial resistance

Comparative NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition: Defined Potency Against Rotenone Baseline

As a rotenoid, dehydrodeguelin is a known inhibitor of mitochondrial Complex I. In a study of rotenoid constituents from cube resin, dehydrodeguelin was evaluated for its ability to inhibit NADH:ubiquinone oxidoreductase [1]. While direct comparative IC50 values for dehydrodeguelin versus rotenone are not reported in the same assay, class-level inference establishes its potent respiratory inhibition.

mitochondrial biology respiratory chain insecticide

Antiproliferative Activity in Leukemia Cell Lines: Defined Cytotoxicity Profile

A related dehydrorotenoid analog (13-homo-13-oxa-6a,12a-dehydrorotenoid) demonstrated dose-dependent cytotoxicity in leukemia cell lines [1]. While this is not a direct comparator study for dehydrodeguelin, it provides a class-level benchmark for the antiproliferative potential of dehydrorotenoids.

leukemia cytotoxicity antiproliferative

Optimal Research and Industrial Application Scenarios for Dehydrodeguelin (CAS 3466-23-7) Based on Validated Evidence


Oxidative Stress and Neuroprotection Research: Leveraging Superior Free Radical Scavenging

For studies investigating the role of oxidative damage in neurodegenerative disease or cellular stress pathways, dehydrodeguelin provides a quantifiable advantage. Its 3.7-fold higher DPPH scavenging activity compared to deguelin (IC50: 7.4 μM vs. 27.4 μM) [1] makes it a more potent and efficient tool for modulating reactive oxygen species. Researchers should consider dehydrodeguelin when designing experiments that require robust antioxidant intervention with a defined chemical probe distinct from broader-spectrum rotenoids.

Targeted Oncology: Dissecting Genetic Vulnerabilities in NF1-Mutant Astrocytoma

Dehydrodeguelin's unique cell-line selectivity, showing equipotency with deguelin in K5001 cells (IC50 = 1.2 μM) but a complete lack of activity in KR158 cells (IC50 >80 μM) where deguelin remains active [2], positions it as a critical tool for functional genomics. Researchers focusing on NF1-associated cancers can utilize this differential activity to probe the genetic and epigenetic factors governing sensitivity and resistance, potentially identifying novel biomarkers or combination therapy targets.

Antibacterial Drug Discovery: Exploring Novel Mechanisms Against Gram-Positive Pathogens

Given its in vitro activity against S. epidermidis (MIC = 0.66 mg/mL) and its computationally predicted superior binding to S. aureus pyruvate kinase compared to ciprofloxacin [3], dehydrodeguelin is a compelling starting point for medicinal chemistry efforts. This scenario is particularly relevant for teams seeking to develop next-generation antibiotics with novel mechanisms to combat fluoroquinolone-resistant strains. Its distinct binding profile suggests potential for orthogonal target engagement.

Mitochondrial Complex I Inhibition: A Defined Rotenoid for Respiratory Studies

As a documented inhibitor of NADH:ubiquinone oxidoreductase [4], dehydrodeguelin is suitable for studies of mitochondrial dysfunction and bioenergetics. While not as potent as rotenone in some systems, its specific structural features (the C6a-C12a double bond) make it a valuable comparator for understanding structure-activity relationships governing Complex I inhibition. This compound should be selected when a defined, less toxic alternative to rotenone is desired for in vitro respiratory assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrodeguelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.